8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H21F3N2O4S and its molecular weight is 454.46. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impact Studies
Polyfluoroalkyl Chemicals in the U.S. Population : Research has shown that exposure to PFCs is widespread across the U.S. population, with changes in manufacturing practices affecting exposure levels. Studies like these highlight the environmental persistence of fluorinated compounds and their potential impact on human health (Calafat et al., 2007).
Exposure and Health Effects : Associations between exposure to polyfluoroalkyl chemicals and various health outcomes, such as attention deficit/hyperactivity disorder (ADHD) and changes in cholesterol levels, have been explored. These findings suggest potential developmental and metabolic effects of PFC exposure (Hoffman et al., 2010; Nelson et al., 2009).
Indoor and Environmental Concentrations : Studies measuring the concentrations of PFCs in indoor environments, such as residential and nonresidential settings, have identified significant levels of these compounds, indicating widespread human exposure and the importance of monitoring indoor air quality (Langer et al., 2010).
Temporal Trends in Exposure : Research tracking the exposure to PFCs over time has provided insights into the effectiveness of regulatory and manufacturing changes on reducing levels of these chemicals in the population. Such studies are crucial for understanding the long-term impact of exposure to fluorinated compounds (Kato et al., 2011).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-14-12-16(3-5-17(14)22)31(28,29)26-10-11-30-21(26)6-8-25(9-7-21)20(27)15-2-4-18(23)19(24)13-15/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUBOILDNXWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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